tert-butyl (2R)-2-(2-pent-4-enoylpyrrolidine-1-carbonyl)azetidine-1-carboxylate
Description
tert-Butyl (2R)-2-(2-pent-4-enoylpyrrolidine-1-carbonyl)azetidine-1-carboxylate: is a complex organic compound that features a unique structure combining an azetidine ring, a pyrrolidine ring, and a pent-4-enoyl group
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-pent-4-enoylpyrrolidine-1-carbonyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-9-15(21)13-8-7-11-19(13)16(22)14-10-12-20(14)17(23)24-18(2,3)4/h5,13-14H,1,6-12H2,2-4H3/t13?,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWOKWZZBSODRA-ARLHGKGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)N2CCCC2C(=O)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N2CCCC2C(=O)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(2-pent-4-enoylpyrrolidine-1-carbonyl)azetidine-1-carboxylate typically involves multi-step organic synthesis techniques. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Pent-4-enoyl Group: This step involves the addition of the pent-4-enoyl group to the pyrrolidine ring, often through acylation reactions.
Formation of the Azetidine Ring: The azetidine ring is then formed, possibly through a cyclization reaction involving the intermediate compound.
Final Coupling and Protection: The final step involves coupling the azetidine and pyrrolidine rings and protecting the carboxylate group with a tert-butyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-enoyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in substitution reactions, especially at the azetidine and pyrrolidine rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction of carbonyl groups.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for introducing halogens.
Major Products
Epoxides: From oxidation of the pent-4-enoyl group.
Alcohols: From reduction of carbonyl groups.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-(2-pent-4-enoylpyrrolidine-1-carbonyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain biological molecules. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(2-pent-4-enoylpyrrolidine-1-carbonyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pent-4-enoyl group may interact with hydrophobic pockets, while the azetidine and pyrrolidine rings can form hydrogen bonds and other interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R)-2-(2-pent-4-enoylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
tert-Butyl (2R)-2-(2-pent-4-enoylpyrrolidine-1-carbonyl)piperidine-1-carboxylate: Contains a piperidine ring instead of an azetidine ring.
Uniqueness
The uniqueness of tert-butyl (2R)-2-(2-pent-4-enoylpyrrolidine-1-carbonyl)azetidine-1-carboxylate lies in its combination of the azetidine and pyrrolidine rings, which provides distinct steric and electronic properties. This makes it a valuable compound for studying specific interactions and developing new synthetic pathways.
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